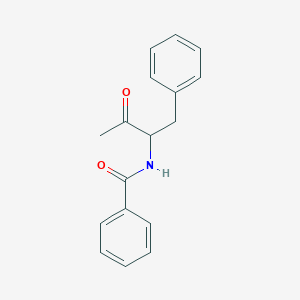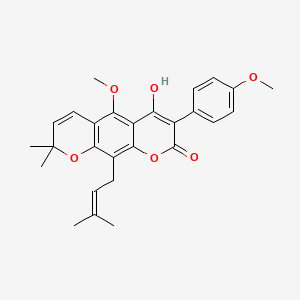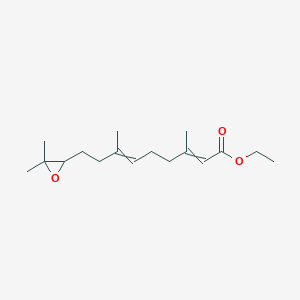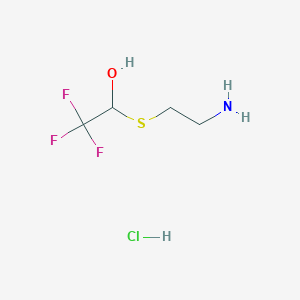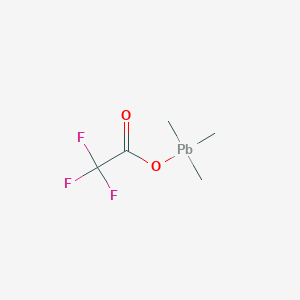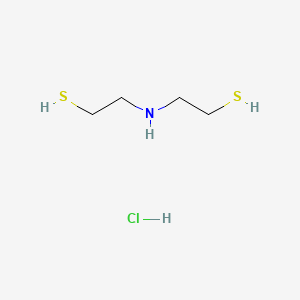
Bis(2-mercaptoethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-mercaptoethyl)amine hydrochloride is a chemical compound with the molecular formula C4H12ClNS2. It is a derivative of bis(2-mercaptoethyl)amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its thiol groups, which make it highly reactive and useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-mercaptoethyl)amine hydrochloride typically involves the reaction of 2-mercaptoethanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Bis(2-mercaptoethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Bis(2-mercaptoethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of bis(2-mercaptoethyl)amine hydrochloride is primarily based on its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stability. The compound can also act as a reducing agent, breaking disulfide bonds and altering the structure and function of proteins.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar structural features but different reactivity due to the presence of chloro groups instead of thiol groups.
2-Mercaptoethylamine hydrochloride: A simpler compound with only one thiol group, used in similar applications but with different reactivity and properties.
Uniqueness
Bis(2-mercaptoethyl)amine hydrochloride is unique due to its dual thiol groups, which provide it with distinct reactivity and versatility in various chemical and biological processes. This makes it particularly valuable in research and industrial applications where multiple thiol interactions are required.
Properties
CAS No. |
23353-12-0 |
|---|---|
Molecular Formula |
C4H12ClNS2 |
Molecular Weight |
173.7 g/mol |
IUPAC Name |
2-(2-sulfanylethylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C4H11NS2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |
InChI Key |
ZNGVFNBLYGBYLH-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


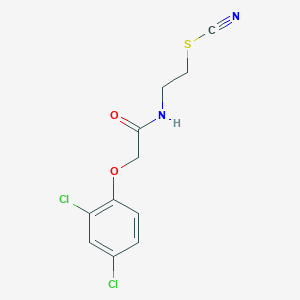

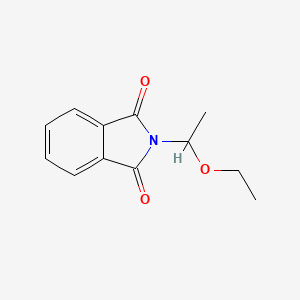
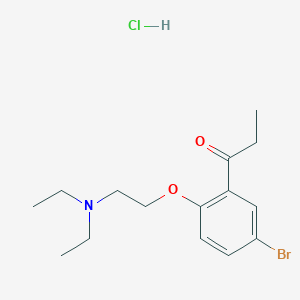
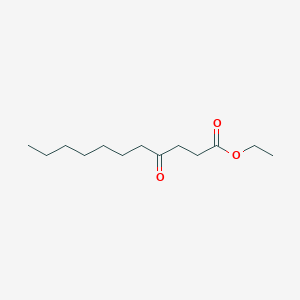
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


